キトサン

説明

キトサンは、セルロースに次いで自然界で2番目に豊富な多糖であるキチンから得られる天然の生体高分子です。キチンは主にエビ、カニ、ロブスターなどの甲殻類の外骨格、および真菌の細胞壁に見られます。キトサンは、アセチル基を除去するキチンの脱アセチル化によって製造されます。このプロセスにより、キチンはより可溶性で反応性の高い形態に変換され、キトサンは多くの用途を持つ汎用性の高い素材となります。 キトサンは、生分解性、生体適合性、無毒性、高い吸着能力で知られています .

2. 製法

合成経路と反応条件: キトサンは通常、脱アセチル化プロセスによってキチンから得られます。このプロセスには、水酸化ナトリウムなどのアルカリ性物質を、高温でキチンに処理することが含まれます。脱アセチル化度とは、除去されたアセチル基の割合を示し、変化することがあり、得られるキトサンの特性に影響を与えます。 温度、アルカリ溶液の濃度、反応時間などの反応条件は、脱アセチル化度とキトサンの分子量に影響を与える重要な要素です .

工業的生産方法: キトサンの工業的生産には、いくつかの段階が含まれます。

キチンの抽出: キチンは、脱灰(塩酸を用いた炭酸カルシウムの除去)と脱タンパク質化(水酸化ナトリウムを用いたタンパク質の除去)を含む一連のプロセスによって、甲殻類の殻から抽出されます。

脱アセチル化: 抽出されたキチンは、高温で高濃度の水酸化ナトリウムを使用して脱アセチル化され、キトサンが生成されます。

精製: 得られたキトサンは、水で洗浄し、希酸で中和することにより精製して、残留アルカリを除去します。

科学的研究の応用

Chitosan has a wide range of scientific research applications across various fields:

Chemistry: Chitosan is used as a green catalyst, a support for immobilizing enzymes, and a template for synthesizing nanoparticles.

Biology: Chitosan is employed in tissue engineering, wound healing, and as a scaffold for cell culture.

Medicine: Chitosan is used in drug delivery systems, as a hemostatic agent, and in the formulation of vaccines.

Industry: Chitosan is used in water treatment, food preservation, and as a biodegradable film for packaging .

作用機序

キトサンは、いくつかのメカニズムを通じてその効果を発揮します。

抗菌活性: キトサンのポリカチオン性により、陰性に帯電した微生物の細胞膜と相互作用し、細胞の破壊と死につながります。

薬物送達: キトサンは、薬物と複合体を形成し、その安定性と制御放出を向上させることができます。また、上皮細胞のタイトジャンクションを開き、薬物の吸収を促進することができます。

6. 類似の化合物との比較

キトサンは、しばしばキチンなどの他の生体高分子と比較されます。

キチン: キトサンの前駆体であるキチンは、アセチル化度が高いため、キトサンよりも可溶性と反応性が低いです。

セルロース: 豊富な多糖であるセルロースは、キトサンに存在するアミノ基を欠いており、特性と用途が異なります。

アルギン酸: 褐藻から得られる多糖であるアルギン酸は、2価カチオンの存在下でゲルを形成しますが、キトサンは酸性条件下でゲルを形成します .

キトサンの酸性溶液への可溶性、ポリカチオン性、さまざまな誘導体を形成する能力などのユニークな特性により、キトサンは多くの用途において汎用性が高く、貴重な化合物となっています。

生化学分析

Biochemical Properties

Chitosan interacts with various biomolecules due to its polycationic nature. It forms complexes with negatively charged molecules such as lipids, proteins, and nucleic acids . This interaction is primarily driven by electrostatic forces and can influence various biochemical reactions. For instance, Chitosan has been shown to enhance the production of T-lymphocytes or white blood cells, indicating its role in immune response .

Cellular Effects

Chitosan exhibits significant cellular effects. It has been reported to enter cells in a dose- and time-dependent manner . It influences cell function by modulating cell signaling pathways and gene expression . For instance, Chitosan has been shown to induce auxin accumulation in Arabidopsis roots, thereby influencing plant growth . Moreover, it has been found to exhibit antimicrobial, anti-oxidative, cholesterol reducing, and immunomodulatory effects .

Molecular Mechanism

At the molecular level, Chitosan exerts its effects through various mechanisms. It has been suggested that Chitosan may enter cells by facilitated passive diffusion . Once inside the cell, it can bind to biomolecules and influence enzyme activity and gene expression . For example, Chitosan has been shown to inhibit the growth of tumor cells and reduce their metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chitosan have been observed to change over time. It has been reported that Chitosan exhibits a low risk of hemolysis in a dose and molecular weight dependent manner . Furthermore, it has been found to show a self-assembly induced fluorescence ‘switch on’ property upon localization at the lysozome .

Dosage Effects in Animal Models

The effects of Chitosan vary with different dosages in animal models. It has been reported that Chitosan shows antimicrobial, anti-oxidative, cholesterol reducing, and immunomodulatory effects in animal models .

Transport and Distribution

Chitosan is transported and distributed within cells and tissues in a specific manner. It has been reported that Chitosan nanoparticles enter into the cell predominately by lipid-raft endocytosis . Furthermore, Chitosan reacts with the acidic environment in your stomach to form a gel, which is thought to bond with fatty compounds and block them from absorption in the gastrointestinal tract .

Subcellular Localization

Chitosan exhibits specific subcellular localization. It has been reported that Chitosan is preferentially localized in the mitochondria. At high concentrations, it is also found in the cytoplasm and nucleus and is enriched in the nucleolus and karyotheca . This specific subcellular localization could play a crucial role in its biological activity and function.

準備方法

Synthetic Routes and Reaction Conditions: Chitosan is typically obtained from chitin through a deacetylation process. This process involves treating chitin with an alkaline substance, such as sodium hydroxide, at elevated temperatures. The degree of deacetylation, which refers to the percentage of acetyl groups removed, can vary and affects the properties of the resulting chitosan. The reaction conditions, such as temperature, concentration of the alkaline solution, and reaction time, are critical factors that influence the degree of deacetylation and the molecular weight of chitosan .

Industrial Production Methods: Industrial production of chitosan involves several steps:

Extraction of Chitin: Chitin is extracted from crustacean shells through a series of processes, including demineralization (removal of calcium carbonate using hydrochloric acid) and deproteinization (removal of proteins using sodium hydroxide).

Deacetylation: The extracted chitin is then subjected to deacetylation using concentrated sodium hydroxide at high temperatures to produce chitosan.

Purification: The resulting chitosan is purified by washing with water and neutralizing with dilute acid to remove any residual alkali.

Drying and Milling: The purified chitosan is dried and milled into a fine powder for various applications.

化学反応の分析

反応の種類: キトサンは、以下のようなさまざまな化学反応を起こします。

酸化: キトサンは、過酸化水素や過ヨウ素酸ナトリウムなどの試薬を使用して酸化し、アルデヒド基やカルボキシル基などの官能基を導入することができます。

還元: キトサンは、還元されて、異なる特性を持つ誘導体を形成することができます。

置換: キトサンは、カルボキシメチル基、スルホン酸基、第4級アンモニウム基などのさまざまな官能基を導入するための置換反応を起こすことができます.

一般的な試薬と条件:

酸化: 水溶液中の過酸化水素または過ヨウ素酸ナトリウム。

還元: 適切な溶媒中の水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

主要な生成物:

酸化: アルデヒドおよびカルボキシル官能化キトサン。

還元: 可溶性と反応性が変化した還元キトサン誘導体。

4. 科学研究における用途

キトサンは、さまざまな分野で幅広い科学研究用途を持っています。

化学: キトサンは、グリーン触媒、酵素固定化の担体、ナノ粒子の合成のためのテンプレートとして使用されています。

生物学: キトサンは、組織工学、創傷治癒、細胞培養のための足場として使用されています。

医学: キトサンは、薬物送達システム、止血剤、ワクチンの製剤に使用されています。

類似化合物との比較

Chitosan is often compared with other biopolymers such as:

Chitin: The precursor to chitosan, chitin is less soluble and less reactive due to its higher degree of acetylation.

Cellulose: Another abundant polysaccharide, cellulose lacks the amino groups present in chitosan, resulting in different properties and applications.

Alginate: A polysaccharide derived from brown algae, alginate forms gels in the presence of divalent cations, whereas chitosan forms gels in acidic conditions .

Chitosan’s unique properties, such as its solubility in acidic solutions, polycationic nature, and ability to form various derivatives, make it a versatile and valuable compound in numerous applications.

特性

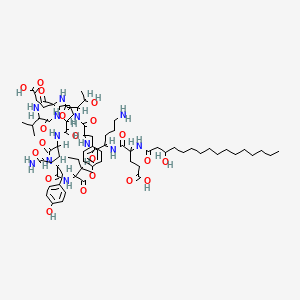

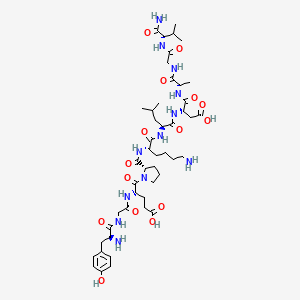

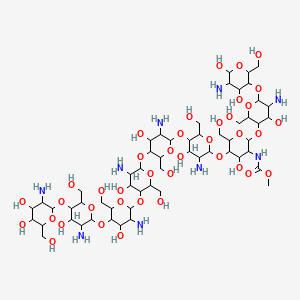

IUPAC Name |

methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASNYPZGWUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

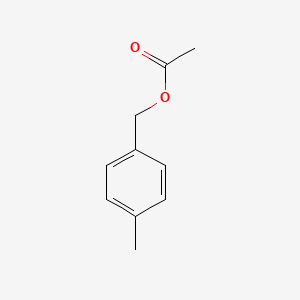

Canonical SMILES |

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H103N9O39 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Chitosan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-76-4 | |

| Record name | Chitosan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chitosan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。